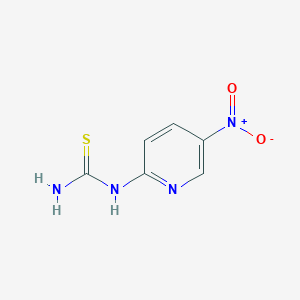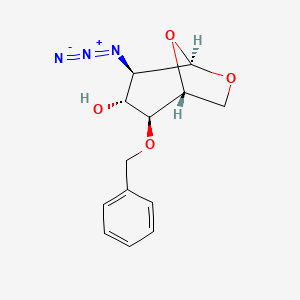
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose is a synthetic sugar derivative extensively used in the biomedical industry. This compound is particularly significant due to its applications in the development of antiviral drugs, specifically targeting viral infections associated with diseases like HIV/AIDS. Its structural properties make it an invaluable tool for drug discovery and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose can be synthesized through a two-step procedure from D-glucal . The first step involves the preparation of 1,6-Anhydro-2-azido-2-deoxy-b-D-glucopyranose, which is then transformed into the desired compound by introducing the benzyl group at the 4-O position . The reaction conditions typically involve the use of azide reagents and benzylating agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substituting agents like halides or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Integral in the development of antiviral drugs targeting diseases like HIV/AIDS.
Industry: Utilized in the production of novel therapeutic agents and drug discovery.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose involves its role as a precursor in the synthesis of antiviral drugs. The azido group is crucial for the compound’s activity, as it can be transformed into an amino group, which interacts with viral enzymes and inhibits their function. This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-2-azido-2-deoxy-b-D-glucopyranose: Lacks the benzyl group at the 4-O position.
1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-b-D-glucopyranose: Contains additional benzyl groups at the 3 and 4 positions.
1,6-Anhydro-2-azido-3,4-bis-O-(phenylMethyl)-2-deoxy-b-D-glucopyranose: Similar structure with phenylmethyl groups.
Uniqueness
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose is unique due to its specific substitution pattern, which enhances its utility in drug synthesis and biomedical applications. The presence of the benzyl group at the 4-O position provides additional stability and reactivity, making it a preferred choice for various synthetic and research purposes.
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
CSEKEFNIXUCHND-SYLRKERUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)
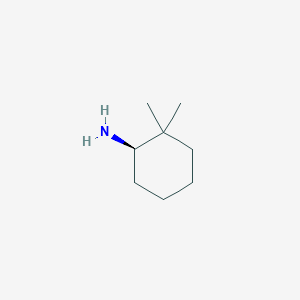
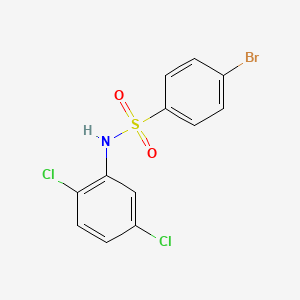
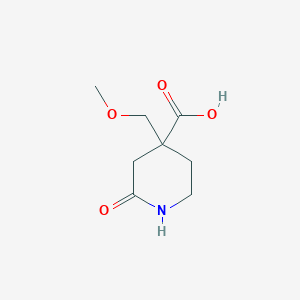


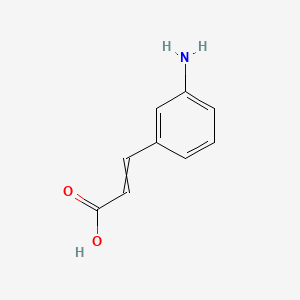
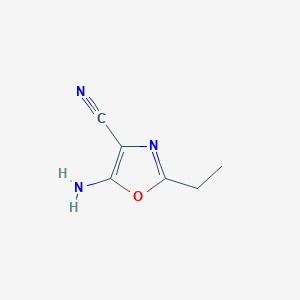
![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
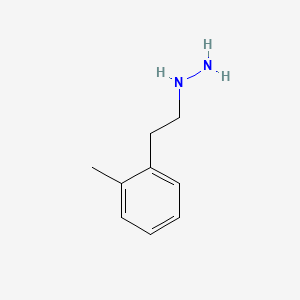
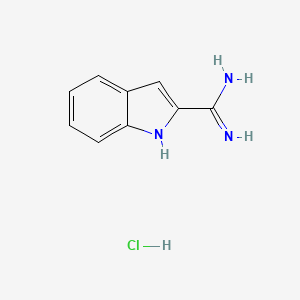
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

